N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-9-8-14-21(17(16)2)33-24-23-28-29(15-22(31)26-18-10-4-3-5-11-18)25(32)30(23)20-13-7-6-12-19(20)27-24/h6-9,12-14,18H,3-5,10-11,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZVLPKADOKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Cyclization via Huisgen Azide-Alkyne Cycloaddition
A robust method involves reacting 2-nitroaniline derivatives with trimethylsilyl azide (TMSN₃) and tert-butyl nitrite (t-BuONO) to form 2-azido nitroarenes. Subsequent Huisgen cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under neat conditions at 100°C for 16 hours yields triazole intermediates. Catalytic hydrogenation using a palladium/alumina catalyst (5% wt) reduces the nitro group, triggering spontaneous cyclization to form the triazoloquinoxaline scaffold.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide Formation | t-BuONO, TMSN₃, CH₃CN, 0°C → RT, 2 h | 85–92 |
| Cycloaddition | DMAD, neat, 100°C, 16 h | 78–98 |
| Reduction/Cyclization | H₂ (generator), Pd/Al₂O₃, MeOH, RT, 12 h | 65–80 |
Alternative Pathway via Oxidative Cleavage
Recent protocols utilize MnO₂-mediated oxidative cleavage of benzotriazolodiazepines (e.g., compound 18 in Ref) to access triazoloquinoxalines. This method avoids metal catalysts and operates under mild conditions (toluene, 110°C, 24 h).
Functionalization at Position 4 with 2,3-Dimethylphenoxy Group
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate (prepared via chlorination of the triazoloquinoxaline core using POCl₃) undergoes SNAr with 2,3-dimethylphenol. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 8 hours facilitates substitution.
Optimized Parameters
- Base : K₂CO₃ (3 equiv)
- Solvent : DMF
- Temperature : 120°C
- Yield : 72–85%
Ullmann-Type Coupling
For electron-deficient substrates, copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in toluene at 90°C promote coupling between 4-iodo-triazoloquinoxaline and 2,3-dimethylphenol.
Introduction of N-Cyclohexyl Acetamide Side Chain
Amide Bond Formation
Cyclohexylamine reacts with chloroacetyl chloride in dichloromethane (DCM) using pyridine as a base to form N-cyclohexyl chloroacetamide. Subsequent alkylation of the triazoloquinoxaline’s secondary amine (position 2) occurs under basic conditions (K₂CO₃, DMF, 60°C, 6 h).
Stepwise Protocol
- Synthesis of N-Cyclohexyl Chloroacetamide :
- Alkylation of Triazoloquinoxaline :
Integrated Synthetic Route
Stepwise Assembly
- Core Formation :
- Phenoxy Introduction :
- Side Chain Attachment :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Metal-Free Cyclization | Eco-friendly, high yields (78–98%) | Requires specialized azide reagents |
| MnO₂ Oxidation | Avoids hydrogenation catalysts | Limited substrate scope |
| SNAr Functionalization | High regioselectivity | Harsh conditions (120°C) |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during triazole formation may yield regioisomers. Using electron-deficient alkynes (e.g., DMAD) favors the desiredtriazolo[4,3-a] regioisomer.
Stability of Intermediates
The 4-chloro-triazoloquinoxaline intermediate is prone to hydrolysis. Storage under anhydrous conditions (molecular sieves, argon atmosphere) improves stability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Agrochemicals: The compound is studied for its herbicidal and fungicidal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Side Chains
Oxygen vs. Sulfur Linkers
- The target compound’s phenoxy linker (C–O–C) is less polarizable than the thioether (C–S–C) in ’s quinazolinone derivative, reducing nucleophilic reactivity but improving metabolic stability .
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl) Analog () |
|---|---|---|
| Molecular Weight (g/mol) | ~452.5* | 367.793 |
| logP (Predicted) | 3.7 | 2.8 |
| Hydrogen Bond Acceptors | 6 | 5 |
*Calculated based on structural formula.
Biological Activity
N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS No. 1189435-86-6) is a synthetic compound that belongs to a class of heterocyclic compounds with potential pharmacological properties. Its complex structure features a quinoxaline ring fused with a triazole ring, along with cyclohexyl and phenoxy substituents. This article reviews the biological activity of this compound based on available research findings and discusses its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N5O3, with a molecular weight of 445.523 g/mol. The compound's structure includes:
- Quinoxaline Ring : Known for diverse biological activities.
- Triazole Ring : Commonly found in pharmaceuticals.
- Cyclohexyl Group : Enhances solubility and drug delivery.
- Phenoxy Group : Influences various chemical properties.
- Amide Bond : Provides stability in aqueous environments.
Antitumor Activity
Research has indicated that triazoloquinoxaline derivatives exhibit significant antitumor activity. A study focusing on compounds similar to this compound found that certain derivatives selectively inhibited cancer cell lines. For example:
| Compound | Cancer Cell Line | Log GI(50) |
|---|---|---|
| Compound A | HOP-92 (NSCLC) | -6.01 |
| Compound B | U251 (CNS) | -6.00 |
These findings suggest that the compound may have similar selective activity against specific cancer types.
Antibacterial and Antiviral Activity
The triazoloquinoxaline scaffold has been linked to antibacterial and antiviral properties in various studies. For instance, compounds derived from this scaffold have shown efficacy against bacterial strains and viral infections. While direct studies on this compound are lacking, its structural similarities to other active compounds imply potential effectiveness.
Case Studies and Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of related compounds. For example:
-
Study on Triazoloquinoxaline Derivatives :
- Investigated various modifications to enhance antitumor activity.
- Found that specific substitutions significantly increased potency against lung cancer cells.
-
Antibacterial Activity Assessment :
- Compounds with similar scaffolds were tested against multiple bacterial strains.
- Results indicated promising antibacterial effects that warrant further exploration for N-cyclohexyl derivatives.
Future Research Directions
Given the promising structural features and preliminary findings related to similar compounds, future research should focus on:
- In vitro Studies : To evaluate the biological activity against various cancer cell lines and microbial strains.
- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
